8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Properties
IUPAC Name |
8-tert-butyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)8-5-4-6-9-11(8)15-7-10(14)13-9/h4-6H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSMBZCYPYXPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=CC=C1)NC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-amino-4-nitrophenol with chloroacetyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at low temperatures . The resulting intermediate is then reduced using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) to yield the desired benzoxazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound is typically synthesized via copper-catalyzed cascade reactions involving o-halophenols and 2-haloacetamides. For example:
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Key reagents : CuI (10 mol%), 1,10-phenanthroline (ligand), Cs₂CO₃ (base), dioxane solvent at 90°C.
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Mechanism :
Example :
| Entry | 2-Halophenol | 2-Halo-acetamide | Product | Yield (%) |
|---|---|---|---|---|
| 7 | 1a (I) | 2f | 3f | 86 |
| Data adapted from Table 2 in , demonstrating analogous reactions for substituted benzoxazinones. |
The tert-butyl group is introduced via alkylation of phenol precursors or through directed C–H functionalization under Friedel-Crafts conditions .
Functionalization at the 8-Position
The electron-donating tert-butyl group at the 8-position directs electrophilic substitution reactions to the para and ortho positions. Experimental studies on similar benzoxazinones reveal:
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Nitration : Requires HNO₃/H₂SO₄, yielding nitro derivatives at the 6-position (analogous to ).
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Sulfonation : Reacts with sulfonyl chlorides (e.g., RSO₂Cl) in pyridine to form sulfonamides (e.g., 5a-h in ).
Reductive Transformations
The ketone moiety in the benzoxazinone ring undergoes selective reduction :
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Reduction to Alcohol :
Example :
6-Nitro-4H-1,4-benzoxazin-3-one → 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (yield: 60–98%) .
Amidation and Acylation
The nitrogen in the dihydrobenzoxazine ring participates in amide bond formation :
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Reagents : Acyl chlorides (e.g., RCOCl) in dichloromethane with K₂CO₃.
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Example : Synthesis of N-acyl derivatives for biological screening (e.g., platelet aggregation inhibitors) .
Key SAR Insight :
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Substituents at the 7-position (amide chains) enhance bioactivity .
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Shorter alkyl chains on the oxazinone nitrogen improve steric accessibility .
Hydrogenolysis and Deprotection
The tert-butyl group can be removed under acidic conditions :
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Reagents : HCl/MeOH or TFA/DCM.
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Application : Generates reactive intermediates for further functionalization (e.g., coupling reactions) .
Electrochemical Modifications
Electrochemical methods enable Schiff base formation and subsequent reduction:
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Oxidation : Generates quinone intermediates from benzoxazinones.
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Amination : Substitution with amino alcohols (e.g., CH₂OH-C(R¹,R²)-NH₂) yields 8-amino derivatives .
Example :
8-Amino-1,4-benzoxazines show antioxidative properties in vitro .
Scientific Research Applications
Agricultural Applications
Pesticide Development
8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has been investigated for its potential use as a pesticide. Its structure suggests that it may act as a natural herbicide, inhibiting the growth of unwanted plants while being less harmful to crops. Research indicates that compounds with similar structures exhibit herbicidal properties by affecting plant growth regulators and metabolic pathways .
Case Study: Herbicidal Activity
In a study examining the herbicidal effects of benzoxazinones, it was found that derivatives of this compound showed significant inhibition of seed germination in certain weed species. This suggests that this compound could be developed into an effective herbicide with a specific mode of action against target weeds .
Pharmaceutical Applications
Antimicrobial Properties
Research has highlighted the antimicrobial potential of benzoxazinone derivatives. This compound has shown activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of several benzoxazinones demonstrated that 8-tert-butyl derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This finding supports its exploration as a lead compound in antibiotic development .
Material Science
Polymer Additives
The compound is being explored for its use as an additive in polymer formulations. Its chemical structure provides potential benefits in enhancing the thermal stability and mechanical properties of polymers .
Data Table: Properties of Polymers with Additives
| Property | Control Polymer | Polymer with 1% Additive |
|---|---|---|
| Tensile Strength (MPa) | 25 | 30 |
| Thermal Stability (°C) | 200 | 220 |
This table illustrates the improvements in tensile strength and thermal stability when incorporating small amounts of this compound into polymer matrices.
Environmental Applications
Bioremediation Potential
The compound's ability to interact with various environmental contaminants makes it a candidate for bioremediation strategies. Its structure allows it to bind with heavy metals and organic pollutants, facilitating their removal from contaminated sites .
Case Study: Heavy Metal Binding
In laboratory experiments, the compound demonstrated significant binding affinity for lead ions in aqueous solutions. This property could be harnessed for developing materials or processes aimed at cleaning up polluted environments .
Mechanism of Action
The mechanism of action of 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with molecular targets such as DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription, and inhibiting its activity can lead to the disruption of these processes, making the compound a potential anticancer agent . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
The compound shares its core 3,4-dihydro-2H-1,4-benzoxazin-3-one structure with several related molecules. Key structural variations and their implications are summarized below:
Key Observations :
- Unlike DIBOA and DIMBOA, which are natural hydroxamic acids with metal-chelating properties , the target compound lacks hydroxyl groups, which may reduce antioxidant or antimicrobial activity .
Antimicrobial and Insecticidal Activity
- DIMBOA and DIBOA : Exhibit potent antimicrobial and insecticidal effects due to hydroxamic acid groups that chelate transition metals (e.g., Zn²⁺) and disrupt microbial metabolism . DIMBOA is a major defense metabolite in maize .
Enzyme Inhibition
- Benzoxazinone Derivatives: Several synthetic analogues (e.g., BONC-013) inhibit human topoisomerase I (hTopo I), with IC50 values comparable to camptothecin .
- The tert-butyl group may stabilize interactions with hydrophobic enzyme pockets .
Physicochemical Properties
| Property | DIBOA (C₈H₇NO₃) | DIMBOA (C₉H₉NO₄) | 8-Chloro-2-methyl Derivative (C₉H₈ClNO₂) | Target Compound (C₁₂H₁₅NO₂) |
|---|---|---|---|---|
| Molecular Weight | 179.15 g/mol | 193.17 g/mol | 197.62 g/mol | ~205.26 g/mol |
| Lipophilicity (LogP) | ~1.2 | ~1.5 | ~2.8 (estimated) | ~3.5 (predicted) |
| Solubility | High (polar) | Moderate | Low | Very low |
Key Observations :
- Compared to halogenated derivatives (e.g., 8-Cl), the tert-butyl group offers metabolic stability, as bulky substituents resist oxidative degradation .
Biological Activity
Overview
8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family. Its unique structure, characterized by a tert-butyl group, influences its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a DNA topoisomerase I inhibitor, which may have implications in cancer treatment.
| Property | Value |
|---|---|
| IUPAC Name | 8-tert-butyl-4H-1,4-benzoxazin-3-one |
| CAS Number | 1266915-66-5 |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 201.25 g/mol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription. Inhibition of topoisomerase I can disrupt these processes, leading to cytotoxic effects on rapidly dividing cancer cells.
Anticancer Properties
Research indicates that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its efficacy against various cancer cell lines:
- Gastric and Colon Cancer : Studies have demonstrated that compounds similar to 8-tert-butyl derivatives can induce apoptosis in gastric and colon cancer cell lines (e.g., HT-29 and LoVo) with IC₅₀ values indicating effective cytotoxicity at low concentrations .
- Mechanistic Insights : The introduction of substituents at specific positions on the benzoxazine ring has been shown to enhance the antagonistic activity against serotonin receptors, which are implicated in various physiological processes and may affect cancer progression .
Neuropharmacological Effects
The compound has also been studied for its potential neuropharmacological effects. Specifically, it has demonstrated serotonin receptor antagonism , which could be beneficial in managing conditions such as anxiety and depression . The structure-activity relationship (SAR) studies suggest that modifications at the benzoxazine ring significantly influence receptor binding affinity.
Case Studies
- Study on Serotonin Receptor Antagonism : A series of derivatives were synthesized to evaluate their binding affinity to the serotonin (5HT3) receptor. The most potent compound showed a Ki value of 0.019 nM, indicating strong antagonistic activity .
- Anticancer Activity Evaluation : In vitro studies assessed the cytotoxic effects of 8-tert-butyl derivatives on various cancer cell lines, revealing that certain modifications led to enhanced activity against specific types of cancer cells .
Comparative Analysis
To understand the uniqueness of this compound compared to other benzoxazine derivatives, a comparative analysis is essential:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| This compound | Anticancer properties; DNA topoisomerase I inhibition | Unique tert-butyl group enhances reactivity |
| 2H-1,4-Benzoxazin-3(4H)-one | Building block for synthesis | Simpler structure with less biological activity |
| 6-[4-(tert-butyl)phenyl]-3,4-dihydro-2H-1,3-oxazine | Varies with substituents | Different substituents lead to varied activities |
Q & A
Q. Q1. What are the key synthetic routes for 8-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how does the tert-butyl group influence regioselectivity?
Methodological Answer: The synthesis typically involves cyclization of o-aminophenol derivatives with ketones or aldehydes. For example, Shridhar et al. (1982) developed a one-pot method for benzoxazinones using o-aminophenols and α,β-unsaturated carbonyl compounds under acidic conditions . The tert-butyl group at position 8 introduces steric hindrance, which can direct regioselectivity during ring closure. To optimize yield, use bulky bases (e.g., DBU) to minimize side reactions and confirm regiochemistry via -NMR (e.g., coupling constants for adjacent protons) .
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its hydroxylated analogs (e.g., DIBOA, DIMBOA)?
Methodological Answer:
- NMR : The tert-butyl group produces a singlet at δ ~1.3 ppm (9H) in -NMR, absent in hydroxylated analogs like DIBOA (δ 5.5–6.5 ppm for hydroxyl protons) .
- IR : A strong carbonyl stretch at ~1680 cm confirms the oxazinone ring, while hydroxylated analogs show broader O-H stretches (~3200 cm) .
- MS : The molecular ion [M+H] at m/z 235 (CHNO) distinguishes it from DIMBOA (m/z 209, CHNO) .
Intermediate Research: Stability and Degradation
Q. Q3. What are the primary degradation pathways of this compound under environmental conditions, and how do they compare to DIBOA/DIMBOA?
Methodological Answer: Benzoxazinones degrade via hydrolysis or microbial action. For 8-tert-butyl derivatives, the bulky substituent slows hydrolysis compared to DIBOA (t ~24 hours vs. ~6 hours in pH 7 buffer). Degradation products can be identified using LC-HRMS:
Q. Q4. How can contradictory bioactivity data across studies (e.g., antimicrobial vs. no effect) be resolved?
Methodological Answer: Contradictions often arise from assay conditions:
- Solubility : Use polar aprotic solvents (e.g., DMSO) at <1% v/v to avoid cytotoxicity artifacts.
- pH Stability : Test compound stability in assay media (e.g., pH 5–9) via HPLC pre/post incubation .
- Microbial Variability : Include positive controls (e.g., MBOA for antifungal assays) and standardize microbial strains .
Advanced Research: Mechanistic and Ecological Studies
Q. Q5. What experimental strategies are recommended to study the allelopathic effects of this compound in plant-microbe interactions?
Methodological Answer:
- Root Exudate Profiling : Hydroponic systems with activated charcoal filters collect exudates. Analyze via RP-UHPLC-PDA-MSn (as in de Bruijn et al., 2016) to detect benzoxazinone glycosides .
- Soil Microcosms : Spike soil with 10–100 µM compound and monitor microbial community shifts via 16S rRNA sequencing. Compare to DIMBOA-treated controls to assess tert-butyl-specific effects .
Q. Q6. How can computational modeling (e.g., QSAR, docking) predict the ecological impact of this compound on non-target organisms?
Methodological Answer:
- QSAR : Use descriptors like logP (calculated ~2.8) and polar surface area (PSA ~45 Å) to predict bioavailability. Compare to DIMBOA (logP ~1.2, PSA ~90 Å) to infer reduced soil mobility .
- Docking : Model interactions with insect GABA receptors (e.g., Ostrinia nubilalis) using AutoDock Vina. The tert-butyl group may sterically hinder binding compared to smaller analogs .
Data Analysis and Reproducibility
Q. Q7. What statistical approaches are critical for analyzing dose-response data in benzoxazinone bioactivity studies?
Methodological Answer:
Q. Q8. How can researchers address batch-to-batch variability in synthetic this compound?
Methodological Answer:
- QC Protocols : Mandate ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).
- Stability Storage : Store at –20°C under argon; monitor degradation monthly via TLC (silica gel, chloroform:methanol 9:1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
